molecular formula C15H14N4O2 B7027166 N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide

N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B7027166
M. Wt: 282.30 g/mol
InChI Key: GPCDTLRVBZLBHO-UHFFFAOYSA-N
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Description

N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide is a complex organic compound characterized by the presence of a benzimidazole ring fused with a cyclopropyl group and an oxazole ring attached to an acetamide moiety

Properties

IUPAC Name

N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-14(9-10-7-8-21-18-10)17-15-16-12-3-1-2-4-13(12)19(15)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCDTLRVBZLBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2NC(=O)CC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.

    Acetamide Attachment: The final step involves coupling the synthesized benzimidazole and oxazole intermediates with acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in non-polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzimidazole or oxazole derivatives.

Scientific Research Applications

N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-thiazol-3-yl)acetamide: Similar structure with a thiazole ring instead of an oxazole ring.

    N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-pyrazol-3-yl)acetamide: Similar structure with a pyrazole ring instead of an oxazole ring.

Uniqueness

N-(1-cyclopropylbenzimidazol-2-yl)-2-(1,2-oxazol-3-yl)acetamide is unique due to the presence of both a benzimidazole and an oxazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic distribution, steric effects, and potential interactions with biological targets.

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